molecular formula C18H20ClF3N6O2 B2610128 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea CAS No. 1797253-72-5

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

Cat. No. B2610128
CAS RN: 1797253-72-5
M. Wt: 444.84
InChI Key: ZFMFFZUBXGTNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C18H20ClF3N6O2 and its molecular weight is 444.84. The purity is usually 95%.
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Scientific Research Applications

Pharmaceuticals

The trifluoromethyl group in this compound is significant in pharmaceuticals, enhancing the bioavailability and metabolic stability of therapeutic agents. Its presence in a molecule can improve drug penetration through lipid membranes, thus increasing efficacy .

Agrochemicals

In the field of agrochemicals, compounds with a trifluoromethyl group, such as our subject compound, are used to develop herbicides and pesticides. Their stability and resistance to degradation make them suitable for protecting crops against various pests and diseases .

Material Science

The compound’s derivatives can be used in material science, particularly in creating polymers with enhanced properties like thermal stability and chemical resistance. This is crucial for developing materials for high-stress environments .

Environmental Science

In environmental science, the compound’s derivatives may be applied in the synthesis of chemicals that can degrade environmental pollutants. This application is vital for creating more sustainable and less toxic methods of pollution control .

Organic Synthesis

This compound can serve as an intermediate in organic synthesis, aiding in the construction of complex molecules. Its reactive groups allow for multiple functionalization steps, which is a valuable trait in synthetic chemistry .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as reagents or standards due to their defined and stable structure. They can help in the quantification and identification of chemical substances .

Chemical Research

The compound’s structure makes it a candidate for chemical research, where it can be used to study reaction mechanisms and the development of new synthetic pathways .

Medical Imaging

Lastly, the compound’s derivatives might find applications in medical imaging as contrast agents due to their ability to interact with biological tissues and enhance image clarity .

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClF3N6O2/c1-27(2)15-14(10-23-16(26-15)28-5-7-30-8-6-28)25-17(29)24-11-3-4-13(19)12(9-11)18(20,21)22/h3-4,9-10H,5-8H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMFFZUBXGTNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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